Cyclohexanemethylamine

Catalog No.
S703920
CAS No.
3218-02-8
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanemethylamine

CAS Number

3218-02-8

Product Name

Cyclohexanemethylamine

IUPAC Name

cyclohexylmethanamine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c8-6-7-4-2-1-3-5-7/h7H,1-6,8H2

InChI Key

AVKNGPAMCBSNSO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN

Canonical SMILES

C1CCC(CC1)CN

Cyclohexanemethylamine is an organic compound with the molecular formula C7H15NC_7H_{15}N and a molecular weight of approximately 113.20 g/mol. It features a cyclohexane ring attached to a methylamine group, making it a secondary amine. The structure can be represented as follows:

text
CH2 | CH2-CH2-CH2-CH2 | | NH2 CH

This compound is known for its flammable and corrosive properties, and it is classified as a laboratory chemical. Cyclohexanemethylamine is utilized in various synthetic applications and is notable for its role in the formation of complex chemical structures.

Cyclohexanemethylamine is classified as a dangerous good due to its flammability and potential health hazards []. Here are some safety points to consider:

  • Toxicity: Information on specific toxicity is limited, but caution is advised due to the presence of the amine group. Amine compounds can be irritating to the skin, eyes, and respiratory system [].
  • Flammability: The low flash point indicates flammability. Proper handling and storage procedures are crucial to avoid fire hazards [].

Synthetic Intermediate

Cyclohexanemethylamine finds limited use as a building block in the synthesis of more complex molecules relevant to scientific research. One example involves the creation of a specific type of ligand known as a Schiff base ligand. This ligand, named 4-methyl-2,6-bis(cyclohexylmethyliminomethyl)-phenol, possesses the ability to bind to zinc ions, forming hexanuclear zinc(II) complexes. These complexes hold potential for future research applications, but their specific uses are still under investigation [].

Typical for amines:

  • Alkylation Reactions: It can act as a nucleophile, attacking electrophiles to form more complex amines.
  • Acylation Reactions: Cyclohexanemethylamine can react with acyl chlorides or anhydrides to form amides.
  • Formation of Schiff Bases: This compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis .

These reactions highlight its versatility in synthetic organic chemistry.

Cyclohexanemethylamine can be synthesized through several methods:

  • Reductive Amination: This involves the reaction of cyclohexanone with ammonia or an amine in the presence of a reducing agent.
  • Alkylation of Ammonia: Cyclohexane can be reacted with formaldehyde and ammonia under controlled conditions to yield cyclohexanemethylamine.
  • Direct Alkylation: Using alkyl halides and sodium amide in liquid ammonia can also produce cyclohexanemethylamine .

These methods provide pathways for producing this compound in laboratory settings.

Cyclohexanemethylamine has various applications in chemical synthesis, including:

  • Ligand Formation: It is used in the synthesis of ligands for coordination chemistry, such as Schiff base ligands .
  • Intermediate in Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: The compound is often used in academic research for studying reaction mechanisms and properties of amines.

Cyclohexanemethylamine shares structural similarities with several other compounds, which can be compared based on their properties and applications:

Compound NameMolecular FormulaUnique Features
MethylcyclopentylamineC6H13NSmaller ring structure; different steric effects
BenzylamineC7H9NAromatic ring; used widely in pharmaceuticals
CyclooctylmethylamineC9H17NLarger ring; different physical properties

Cyclohexanemethylamine's unique feature lies in its cyclohexane structure, which provides distinct steric and electronic properties compared to these similar compounds. Its applications as a ligand and intermediate further differentiate it within this group.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.120449483 g/mol

Monoisotopic Mass

113.120449483 g/mol

Boiling Point

160.0 °C

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

3218-02-8

Wikipedia

Cyclohexylmethanaminium

Dates

Modify: 2023-08-15

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